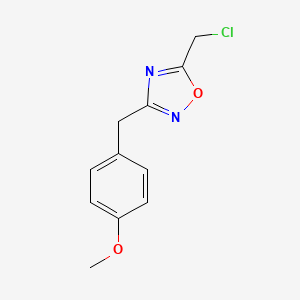
1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene is an organic compound that belongs to the class of haloethers It is characterized by the presence of a bromine atom, an isopropoxy group, and a chlorine atom attached to a benzene ring
準備方法
The synthesis of 1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene can be achieved through several routes. One common method involves the reaction of 3-chlorobenzyl alcohol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the chemoenzymatic synthesis of haloethers, where enzymatic hypohalite synthesis is combined with spontaneous oxidation of alkenes and nucleophilic attack by alcohols . This method allows for the synthesis of a wide range of haloethers, including this compound, under mild reaction conditions.
化学反応の分析
1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new compounds with different functional groups.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and chlorine atoms allows for specific binding interactions, which can modulate the activity of these targets. The isopropoxy group may also play a role in enhancing the compound’s solubility and bioavailability.
類似化合物との比較
1-(2-Bromo-1-isopropoxyethyl)-3-chlorobenzene can be compared with other similar compounds such as:
1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene: This compound has a methoxy group instead of a chlorine atom, which can influence its reactivity and applications.
1-Bromo-2-(2-bromo-1-isopropoxyethyl)benzene:
1-(2-Bromo-1-isopropoxyethyl)-4-fluorobenzene: The presence of a fluorine atom instead of chlorine can lead to differences in biological activity and stability.
特性
IUPAC Name |
1-(2-bromo-1-propan-2-yloxyethyl)-3-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClO/c1-8(2)14-11(7-12)9-4-3-5-10(13)6-9/h3-6,8,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBZFTYKGLNHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(CBr)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(Propan-2-yl)phenyl]but-3-en-1-ol](/img/structure/B7869585.png)





![4-[(1S)-1-aminoethyl]benzene-1-sulfonamide](/img/structure/B7869633.png)


